molecular formula C9H11BrClNO B13176225 3-Amino-1-(2-bromo-5-chlorophenyl)propan-1-ol

3-Amino-1-(2-bromo-5-chlorophenyl)propan-1-ol

Cat. No.: B13176225
M. Wt: 264.54 g/mol
InChI Key: MHUVVKWFADBVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(2-bromo-5-chlorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H11BrClNO and a molecular weight of 264.54 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-bromo-5-chlorophenyl)propan-1-ol typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-bromo-5-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution reactions can replace the bromine or chlorine atoms with other functional groups .

Scientific Research Applications

3-Amino-1-(2-bromo-5-chlorophenyl)propan-1-ol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-bromo-5-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine and chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2-bromo-5-chlorophenyl)propan-1-ol is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in research and development that may not be achievable with other similar compounds .

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

3-amino-1-(2-bromo-5-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrClNO/c10-8-2-1-6(11)5-7(8)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

MHUVVKWFADBVJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CCN)O)Br

Origin of Product

United States

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